An In-depth Technical Guide to SF-C5-Tpp: A Mitochondria-Targeted Protonophoric Uncoupler
An In-depth Technical Guide to SF-C5-Tpp: A Mitochondria-Targeted Protonophoric Uncoupler
For Researchers, Scientists, and Drug Development Professionals
Abstract
SF-C5-Tpp is a novel synthetic compound engineered for targeted delivery to mitochondria. It functions as a potent protonophoric uncoupler, disrupting the mitochondrial membrane potential and thereby stimulating cellular respiration. This guide provides a comprehensive overview of SF-C5-Tpp, including its mechanism of action, detailed experimental protocols for its synthesis and evaluation, and a summary of its quantitative effects on mitochondrial function. The information presented is intended to serve as a technical resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction
Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, uncoupling nutrient oxidation from ATP synthesis. This process leads to an increase in oxygen consumption and heat production. While initially explored for weight loss, the therapeutic potential of mitochondrial uncouplers is being revisited for a range of conditions, including metabolic diseases and neurodegenerative disorders. A key challenge in their development has been mitigating off-target toxicity.
SF-C5-Tpp represents a significant advancement in this area. It is a derivative of the highly potent uncoupler 3,5-di-tert-butyl-4-hydroxybenzylidene-malononitrile (SF6847), modified with a triphenylphosphonium (TPP) cation linked by a pentamethylene chain.[1][2][3][4] The positively charged TPP moiety facilitates the compound's accumulation within the negatively charged mitochondrial matrix, thereby enhancing its potency and reducing systemic toxicity.[1][2][3][4]
Mechanism of Action
SF-C5-Tpp acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase complex.[1][2][3][4] This action dissipates the proton motive force, which is the electrochemical gradient generated by the electron transport chain.
The key steps in its mechanism are:
-
Mitochondrial Targeting: The cationic TPP group directs SF-C5-Tpp to the mitochondria, where it accumulates due to the negative membrane potential.
-
Proton Shuttling: In the intermembrane space, where the proton concentration is high, the anionic form of SF-C5-Tpp picks up a proton.
-
Membrane Translocation: The now-neutral, protonated form of SF-C5-Tpp diffuses across the inner mitochondrial membrane into the matrix.
-
Proton Release: In the alkaline environment of the mitochondrial matrix, the compound releases the proton.
-
Return to the Intermembrane Space: The anionic form of SF-C5-Tpp then returns to the intermembrane space to repeat the cycle.
This continuous shuttling of protons collapses the mitochondrial membrane potential and stimulates the electron transport chain to pump more protons in an attempt to re-establish the gradient. This results in an increased rate of oxygen consumption (respiration) without a corresponding increase in ATP production.[1][2][3][4]
Signaling Pathway Diagram
Caption: Mechanism of SF-C5-Tpp as a mitochondrial protonophore.
Quantitative Data
The effects of SF-C5-Tpp on mitochondrial respiration and membrane potential have been quantified in isolated rat liver mitochondria.
| Parameter | Concentration (nM) | Effect | Reference |
| Mitochondrial Respiration | |||
| Basal Respiration (State 2) | 250 | Pronounced acceleration | [1] |
| ADP-Stimulated Respiration (State 3) | 250 | No significant change | [1] |
| State 4 Respiration | 250 | Pronounced acceleration | [1] |
| Mitochondrial Membrane Potential | |||
| Membrane Potential | 250 (cumulative additions) | Significant decrease | [2] |
Experimental Protocols
Synthesis of SF-C5-Tpp
The synthesis of SF-C5-Tpp is a multi-step process starting from 2,6-di-tert-butylphenol (B90309).[3]
Caption: Synthetic route for SF-C5-Tpp.
Materials:
-
2,6-di-tert-butylphenol
-
6-bromohexanoyl chloride
-
Aluminum chloride (AlCl3)
-
Dichloromethane (CH2Cl2)
-
Piperidine
-
Benzene
-
Triphenylphosphine (PPh3)
Procedure:
-
Synthesis of 4-(6'-bromohexanoyl)-2,6-di-tert-butylphenol: To a solution of 2,6-di-tert-butylphenol in dichloromethane, add 6-bromohexanoyl chloride and aluminum chloride. Stir the reaction mixture at room temperature. After completion, quench the reaction with HCl and extract the product. Purify by column chromatography.
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Synthesis of SF-C5-Br: To a solution of 4-(6'-bromohexanoyl)-2,6-di-tert-butylphenol and malononitrile in benzene, add a catalytic amount of piperidine. Reflux the mixture with a Dean-Stark trap to remove water. After completion, cool the reaction and purify the product by recrystallization.
-
Synthesis of SF-C5-Tpp: Dissolve SF-C5-Br and triphenylphosphine in acetonitrile and reflux the mixture. After completion, cool the reaction to obtain the crude product. Purify by recrystallization to yield SF-C5-Tpp.
Isolation of Rat Liver Mitochondria (RLM)
This protocol is adapted from standard procedures for differential centrifugation.[5][6][7]
Materials:
-
Male Wistar rats (200-250 g)
-
Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4
-
Homogenizer (Potter-Elvehjem)
-
Refrigerated centrifuge
Procedure:
-
Euthanize the rat according to approved animal welfare protocols.
-
Perfuse the liver with ice-cold isolation buffer to remove blood.
-
Excise the liver, weigh it, and mince it in ice-cold isolation buffer.
-
Homogenize the minced liver with a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 8,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in isolation buffer.
-
Repeat the centrifugation and resuspension steps twice to wash the mitochondria.
-
After the final wash, resuspend the mitochondrial pellet in a minimal volume of isolation buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
Measurement of Mitochondrial Respiration
Mitochondrial oxygen consumption is measured using a Clark-type oxygen electrode.[5][6]
Caption: Workflow for measuring mitochondrial respiration.
Materials:
-
Clark-type oxygen electrode system
-
Respiration Medium: 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 0.5 mM EGTA, pH 7.2
-
Substrates: e.g., 5 mM succinate (B1194679) (+ 2 µM rotenone (B1679576) to inhibit Complex I)
-
ADP solution
-
SF-C5-Tpp stock solution
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add 1 ml of respiration medium to the chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Add isolated mitochondria (0.5-1.0 mg protein/ml).
-
Record the basal rate of oxygen consumption (State 2).
-
Add the respiratory substrate (e.g., succinate and rotenone).
-
Initiate State 3 respiration by adding a known amount of ADP (e.g., 100 µM).
-
Once the added ADP is phosphorylated to ATP, the respiration rate will slow to State 4.
-
Add aliquots of SF-C5-Tpp stock solution and record the stimulation of oxygen consumption.
Measurement of Mitochondrial Membrane Potential
The mitochondrial membrane potential can be monitored using the fluorescent dye Safranine O.[2][8][9]
Materials:
-
Fluorometer or spectrophotometer capable of measuring absorbance changes
-
Respiration Medium (as above)
-
Safranine O stock solution
-
Isolated mitochondria (RLM)
Procedure:
-
Set the fluorometer to the appropriate excitation and emission wavelengths for Safranine O (e.g., 495 nm excitation, 586 nm emission).
-
Add respiration medium to the cuvette.
-
Add Safranine O to a final concentration of 5 µM.
-
Add isolated mitochondria (0.5-1.0 mg protein/ml).
-
Energize the mitochondria by adding a respiratory substrate (e.g., succinate). This will cause a decrease in fluorescence as the dye is taken up into the mitochondria.
-
Add aliquots of SF-C5-Tpp and record the increase in fluorescence, which indicates the dissipation of the membrane potential.
Conclusion
SF-C5-Tpp is a promising research tool for investigating mitochondrial bioenergetics. Its targeted delivery and potent uncoupling activity make it a valuable compound for studying the roles of mitochondrial function in health and disease. The detailed protocols provided in this guide should enable researchers to synthesize and evaluate SF-C5-Tpp in their own laboratories, facilitating further exploration of its therapeutic potential. As with any mitochondrial uncoupler, careful dose-response studies are essential to distinguish between beneficial and potentially toxic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Di tert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 6. agilent.com [agilent.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Measurements of Membrane Potentials in Plant Mitochondria with the Safranine Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
